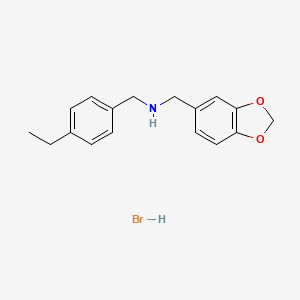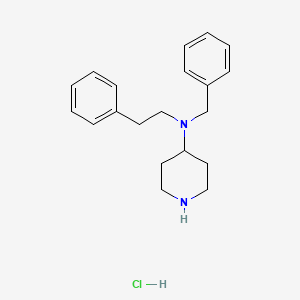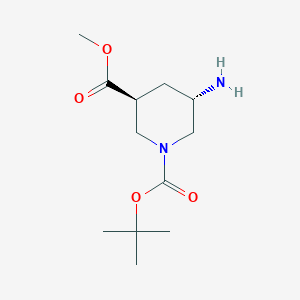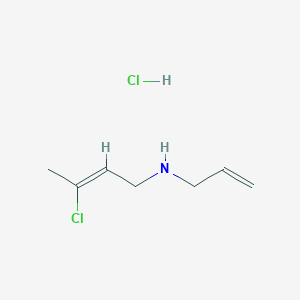
S-acetyl-PEG12-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-acetyl-PEG12-alcohol: is a polyethylene glycol (PEG)-based compound that contains a sulfur acetyl group and an alcohol group. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, S-acetyl-PEG12-alcohol is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .
Biology: : In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability in aqueous environments. It is also used in the development of drug delivery systems .
Medicine: : In medicine, this compound is used in the formulation of therapeutic agents, improving their pharmacokinetic properties and reducing immunogenicity .
Industry: : In industrial applications, this compound is used in the production of various PEGylated products, which are used in cosmetics, pharmaceuticals, and other consumer goods .
Wirkmechanismus
Target of Action
S-acetyl-PEG12 alcohol, also known as S-acetyl-PEG12-OH or S-acetyl-PEG12-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . By bringing the E3 ligase and the target protein into close proximity, the compound facilitates the transfer of ubiquitin to the target protein . This ubiquitination signals for the protein to be degraded by the proteasome .
Biochemical Pathways
The biochemical pathway primarily affected by S-acetyl-PEG12 alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By selectively targeting proteins for degradation, the compound can influence various cellular processes, including cell cycle progression, signal transduction, and gene expression .
Pharmacokinetics
PEGylation, or the addition of PEG groups to a molecule, is known to enhance water solubility, which can improve bioavailability .
Result of Action
The primary result of S-acetyl-PEG12 alcohol’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action of S-acetyl-PEG12 alcohol can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound, which can enhance its stability and efficacy in aqueous environments . Additionally, the compound’s effectiveness may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Zukünftige Richtungen
The use of S-acetyl-PEG12-OH and similar PEG-based PROTAC linkers is likely to continue in the field of drug development . The ability to selectively degrade target proteins makes these compounds valuable tools in the development of targeted therapy drugs . The future may see further refinement and diversification of these compounds to enhance their effectiveness and specificity.
Biochemische Analyse
Biochemical Properties
S-acetyl-PEG12 alcohol interacts with various enzymes and proteins as part of its role in the formation of PROTAC molecules . The nature of these interactions is crucial for the selective degradation of target proteins . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC molecule being synthesized.
Cellular Effects
The effects of S-acetyl-PEG12 alcohol on cells are primarily related to its role in the formation of PROTACs . By enabling the creation of PROTAC molecules, S-acetyl-PEG12 alcohol indirectly influences cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as the degradation of specific proteins can have wide-ranging effects on these cellular processes .
Molecular Mechanism
The molecular mechanism of action of S-acetyl-PEG12 alcohol involves its role as a linker in the formation of PROTAC molecules . These molecules work by binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The specific binding interactions and changes in gene expression would depend on the particular PROTAC molecule being synthesized.
Metabolic Pathways
The metabolic pathways involving S-acetyl-PEG12 alcohol are not well-documented in the literature. As a PEG-based linker, it is primarily involved in the synthesis of PROTAC molecules . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would depend on the particular PROTAC molecule being synthesized.
Transport and Distribution
The transport and distribution of S-acetyl-PEG12 alcohol within cells and tissues are not well-documented in the literature. As a PEG-based linker, it is primarily involved in the synthesis of PROTAC molecules . Any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would depend on the particular PROTAC molecule being synthesized.
Subcellular Localization
The subcellular localization of S-acetyl-PEG12 alcohol is not well-documented in the literature. As a PEG-based linker, it is primarily involved in the synthesis of PROTAC molecules . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would depend on the particular PROTAC molecule being synthesized.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of S-acetyl-PEG12-alcohol typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: : S-acetyl-PEG12-alcohol undergoes various chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to form thiol groups.
Substitution: The alcohol group can react with other reagents to form different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents for deprotection and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG chain .
Major Products Formed: : The major products formed from these reactions include thiol-PEG derivatives and various substituted PEG compounds, which can be further used in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other PEG-based linkers such as S-acetyl-PEG4-alcohol and S-acetyl-PEG8-alcohol. These compounds also contain sulfur acetyl and alcohol groups but differ in the length of the PEG chain .
Uniqueness: : S-acetyl-PEG12-alcohol is unique due to its longer PEG chain, which provides enhanced water solubility and better pharmacokinetic properties compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .
Eigenschaften
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUZMRPHWWELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)


![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)




